

Spectroscopic Analysis of Triphenylstannane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylstannane*

Cat. No.: *B1218745*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Triphenylstannane** ($(C_6H_5)_3SnH$), a significant organotin compound.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for **Triphenylstannane** are crucial for its identification and characterization. The following tables summarize the key findings from 1H NMR, ^{13}C NMR, ^{119}Sn NMR, IR, and MS analyses.

Table 1: 1H NMR Spectroscopic Data for Triphenylstannane

Chemical Shift (δ , ppm)	Multiplicity	Assignment
7.53 - 7.50	Multiplet	Phenyl H (ortho)
7.41 - 7.37	Multiplet	Phenyl H (meta, para)

Note: Specific peak assignments for ortho, meta, and para protons can vary depending on the solvent and spectrometer frequency.

Table 2: ^{13}C NMR Spectroscopic Data for Triphenylstannane

Chemical Shift (δ , ppm)	Assignment
137.5	Phenyl C (ipso)
137.1	Phenyl C
135.8	Phenyl C
129.3	Phenyl C
127.9	Phenyl C

Note: Complete assignment of all phenyl carbons requires more detailed 2D NMR experiments.

Table 3: ^{119}Sn NMR Spectroscopic Data for Triphenylstannane

Chemical Shift (δ , ppm)	Coupling Constant
-163 (approx.)	$^1\text{J}(\text{Sn-119}, \text{H}) \approx 1700\text{-}1900 \text{ Hz}$

Note: The chemical shift of ^{119}Sn is highly dependent on the solvent and concentration. The value provided is an approximation based on typical ranges for similar organotin hydrides.

Table 4: Key IR Absorption Bands for Triphenylstannane

Frequency (cm^{-1})	Vibration
~3060	C-H stretch (aromatic)
~1840	Sn-H stretch
~1480, 1430	C=C stretch (aromatic ring)
~1070	In-plane C-H bend (aromatic)
~730, 695	Out-of-plane C-H bend (aromatic)

Table 5: Mass Spectrometry Data for Triphenylstannane

m/z	Ion
352	[M] ⁺ (based on ¹²⁰ Sn)
273	[$(C_6H_5)_3Sn$] ⁺
197	[$(C_6H_5)_2SnH$] ⁺
120	[Sn] ⁺

Note: The mass spectrum of **Triphenylstannane** will show a characteristic isotopic pattern for tin.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for specific instrumentation and research needs.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **Triphenylstannane** for ¹H NMR and 30-50 mg for ¹³C and ¹¹⁹Sn NMR.[3][4]
- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL.[3][4]
- Cap the NMR tube securely and ensure the solution is homogeneous.[3]

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[5]
- ¹H NMR: Acquire the spectrum using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

- ^{13}C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .^[5]
- ^{119}Sn NMR: This nucleus has a wide chemical shift range and requires a spectrometer equipped with a broadband probe.^[6] Tetramethyltin (SnMe_4) is a common external reference.^[6] Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).^[6]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of solid **Triphenylstannane** directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
^[7]

Sample Preparation (KBr Pellet):

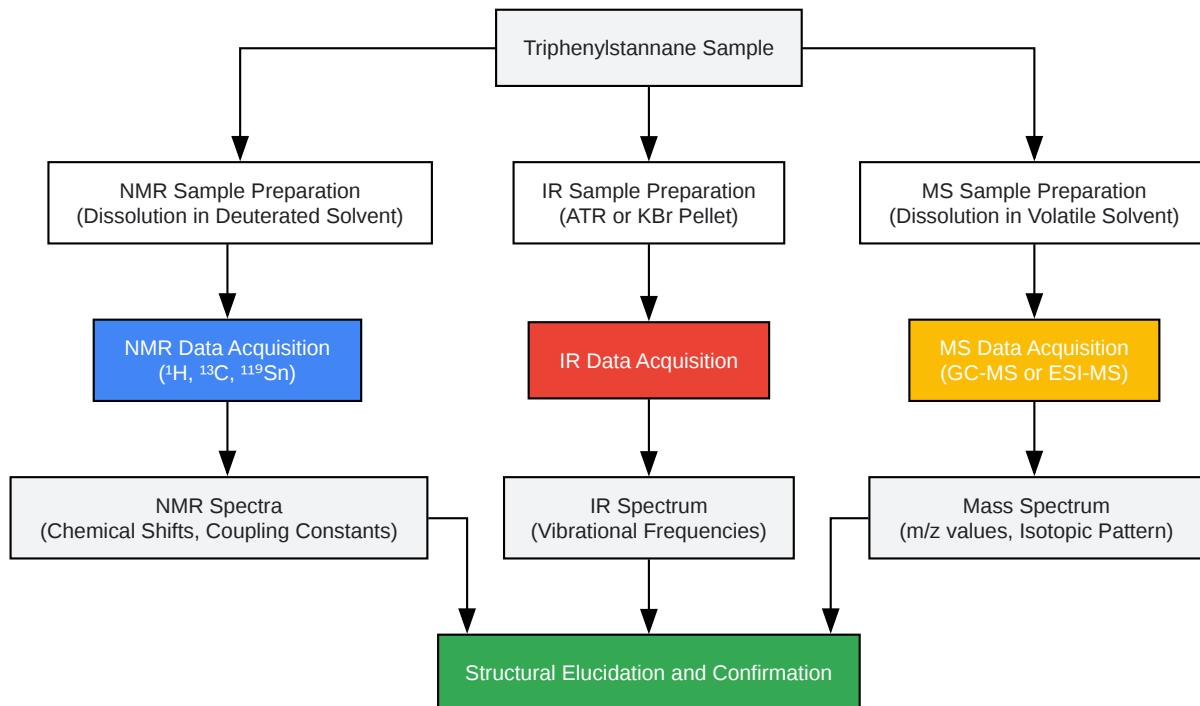
- Grind a small amount of **Triphenylstannane** with dry potassium bromide (KBr) powder in a mortar and pestle.^[8]
- Press the mixture into a thin, transparent pellet using a hydraulic press.^[8]

Data Acquisition:

- Place the prepared sample (ATR or KBr pellet) in the IR spectrometer.
- Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Perform a background scan of the empty sample holder to subtract any atmospheric or instrumental interferences.

Mass Spectrometry (MS)

Sample Preparation and Introduction:


- Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve a small amount of **Triphenylstannane** in a volatile organic solvent. Inject the solution into the GC, where it is vaporized and separated before entering the mass spectrometer.[9]
- Direct Infusion/Electrospray Ionization (ESI-MS): Dissolve the sample in a suitable solvent and infuse it directly into the mass spectrometer. ESI is a soft ionization technique that may result in observing the molecular ion.[10][11]

Instrumentation and Data Acquisition:

- Ionization: Electron Ionization (EI) is a common method for GC-MS and typically results in fragmentation of the molecule.[9] Electrospray Ionization (ESI) can be used for less volatile samples and often produces the protonated molecular ion.[10][11]
- Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.[10]
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern of tin should be used to confirm the presence of tin-containing fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Triphenylstannane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Triphenylstannane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triphenyltin hydride - Wikipedia [en.wikipedia.org]
- 2. Triphenylstannane | C₁₈H₁₆Sn | CID 6460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. rsc.org [rsc.org]
- 6. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 7. amherst.edu [amherst.edu]
- 8. webassign.net [webassign.net]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. sciex.jp [sciex.jp]
- To cite this document: BenchChem. [Spectroscopic Analysis of Triphenylstannane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1218745#spectroscopic-data-of-triphenylstannane-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com